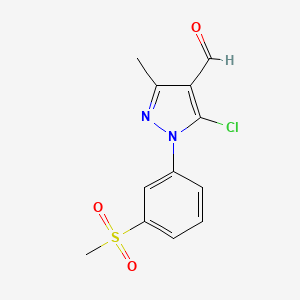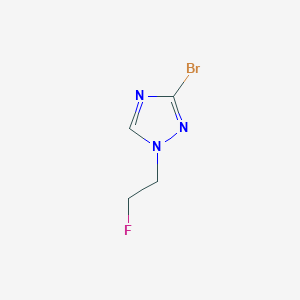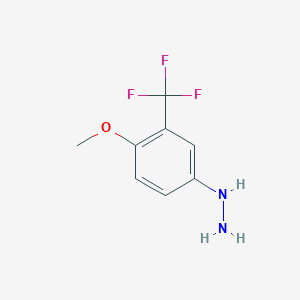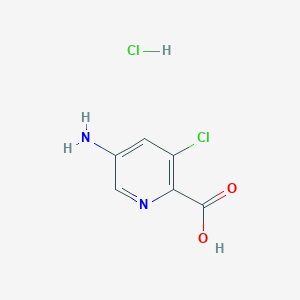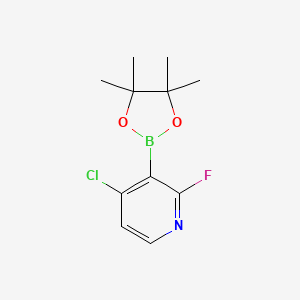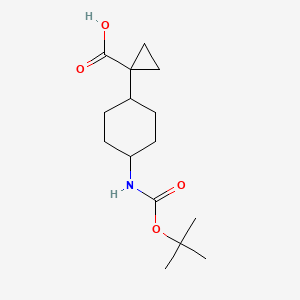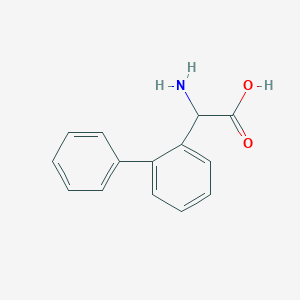
Amino-biphenyl-2-YL-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2-phenylphenyl)acetic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of phenylacetic acid and contains an amino group and a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-phenylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-bromobiphenyl with glycine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-amino-2-(2-phenylphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(2-phenylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
2-Amino-2-(2-phenylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-2-(2-phenylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminophenylacetic acid
- 2-Amino-2-phenylacetic acid
- 2-Aminobenzyl alcohol
Uniqueness
2-Amino-2-(2-phenylphenyl)acetic acid is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-amino-2-(2-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H13NO2/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H,15H2,(H,16,17) |
Clé InChI |
FSCAPPLHQKZYEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


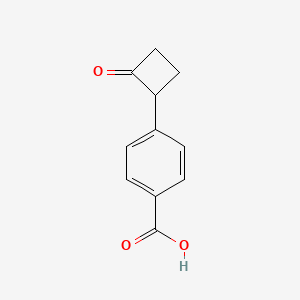
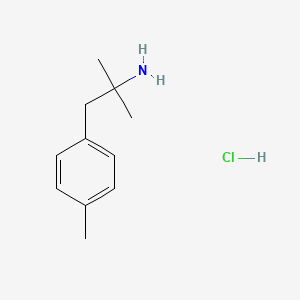
![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
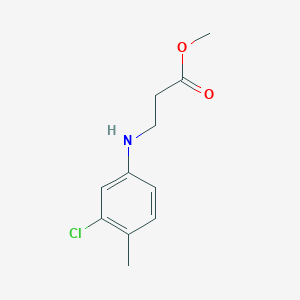
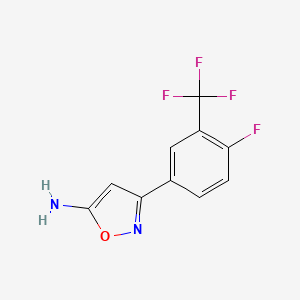
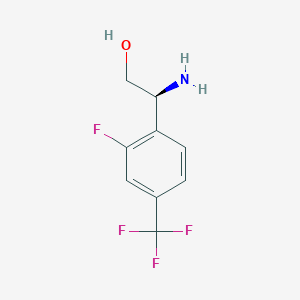
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
